2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound is a structurally complex molecule featuring:
- A tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaene) with a butyl substituent at position 5 and a ketone group at position 4.
- A sulfanyl (-S-) bridge linking the tricyclic system to an acetamide group.
- An N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety, introducing a fused benzodioxin ring system.
Its synthesis likely involves multi-step heterocyclic chemistry, similar to spiro-compound methodologies described in .
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-2-3-10-27-23(29)22-21(16-6-4-5-7-17(16)32-22)26-24(27)33-14-20(28)25-15-8-9-18-19(13-15)31-12-11-30-18/h4-9,13H,2-3,10-12,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAWKTUSDFZSMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Using graph-based algorithms (), the compound was compared to related structures in metabolic and synthetic libraries. Key findings include:
The maximal common subgraph (MCS) analysis () revealed shared motifs with spiro compounds (e.g., 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione), particularly in the oxa-aza bicyclic regions .
Bioactivity Profile Correlation
demonstrates that structurally similar compounds cluster by bioactivity. For example:
- Spiro-oxa-aza systems () exhibit antimicrobial properties due to interactions with bacterial enzymes .
While the target compound’s specific bioactivity is unconfirmed, its structural overlap with these classes implies possible antimicrobial or neuroactive roles.
Chemographic Positioning in Chemical Space
Using chemography (), the compound occupies a region overlapping with NP-like synthetic molecules (e.g., ZINC database entries) rather than natural products (NPs). Key distinctions include:
- Higher complexity : The tricyclic system and sulfanyl bridge exceed typical NP scaffolds.
- Synthetic motifs : The benzodioxin group is rare in NPs but common in synthetic libraries.
Preparation Methods
Formation of the Benzofuro[3,2-d]Pyrimidine Intermediate
The tricyclic system is assembled via a cyclocondensation reaction between 2-aminobenzofuran-3-carboxylic acid and butyl isocyanate under refluxing toluene. This step yields the 3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine intermediate (Yield: 68–72%).
Reaction Conditions
-
Solvent: Toluene
-
Temperature: 110°C
-
Catalyst: None
-
Reaction Time: 12–14 hours
Oxidation to the Aromatic Tricyclic System
The dihydro intermediate undergoes dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at room temperature, aromatizing the central ring (Yield: 85–90%).
Functionalization with the Sulfanyl-Acetamide Side Chain
Thiolation of the Tricyclic Core
The tricyclic intermediate is treated with thiourea in the presence of hydrogen chloride, introducing a sulfhydryl group at position 2. Subsequent alkylation with bromoacetyl bromide provides 2-(bromoacetyl)sulfanyl-tricyclic derivative (Yield: 60–65%).
Coupling with 2,3-Dihydro-1,4-Benzodioxin-6-Amine
The bromoacetyl intermediate reacts with 2,3-dihydro-1,4-benzodioxin-6-amine in acetonitrile under basic conditions (triethylamine), forming the acetamide bond (Yield: 75–80%).
Optimization Data
| Parameter | Value Range | Optimal Value |
|---|---|---|
| Solvent | Acetonitrile/DMF | Acetonitrile |
| Base | Et₃N, NaHCO₃ | Et₃N |
| Temperature | 25–50°C | 40°C |
| Reaction Time | 4–8 hours | 6 hours |
Critical Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
Early synthetic routes reported up to 20% of a regioisomeric byproduct due to competing cyclization pathways. Switching from toluene to xylene as the solvent reduced this to <5% by favoring the desired transition state.
Oxidative Degradation of the Sulfanyl Group
The sulfanyl-acetamide linkage is prone to oxidation during purification. Implementing an inert atmosphere (N₂) and adding antioxidants (e.g., BHT) during column chromatography improved stability.
Purification and Analytical Characterization
Chromatographic Purification
Final purification employs silica gel chromatography with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:2), achieving >98% purity. Reverse-phase HPLC (C18 column, methanol:water 70:30) confirms homogeneity.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–6.82 (m, 7H, aromatic), 4.31 (s, 2H, OCH₂O), 3.89 (t, 2H, NCH₂), 1.65–1.23 (m, 4H, butyl).
-
IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
Scale-Up Considerations and Industrial Feasibility
Pilot-scale synthesis (100 g batch) demonstrated reproducible yields (62–65%) using continuous flow reactors for the cyclization step. Key economic factors include the cost of DDQ (∼$320/mol) and the need for specialized equipment to maintain anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
